molecular formula C9H8ClNO3 B8359494 1-(Allyloxy)-2-chloro-3-nitrobenzene

1-(Allyloxy)-2-chloro-3-nitrobenzene

Cat. No. B8359494
M. Wt: 213.62 g/mol
InChI Key: IQHHCFJOVRXIFJ-UHFFFAOYSA-N
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Patent
US08710065B2

Procedure details

To a solution of 2-chloro-3-nitrophenol (1.5 g, 8.64 mmol) in acetone was added potassium carbonate (1.194 g, 8.64 mmol). After 5 minutes, allyl bromide (0.823 ml, 9.51 mmol) was added and the solution was heated to reflux overnight. The reaction mixture was cooled, filtered, and concentrated. Chromatography was performed with an Analogix 280 with an SF 40-80 column, 0% to 10% ethyl acetate/hexane gradient over 30 minutes to provide the title compound. MS (DCI+) m/z 231.1 (M+NH4)+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.194 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.823 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][C:3]=1[OH:11].C(=O)([O-])[O-].[K+].[K+].[CH2:18](Br)[CH:19]=[CH2:20]>CC(C)=O>[CH2:20]([O:11][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]([N+:8]([O-:10])=[O:9])[C:2]=1[Cl:1])[CH:19]=[CH2:18] |f:1.2.3|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
ClC1=C(C=CC=C1[N+](=O)[O-])O
Name
Quantity
1.194 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0.823 mL
Type
reactant
Smiles
C(C=C)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WAIT
Type
WAIT
Details
Chromatography was performed with an Analogix 280 with an SF 40-80 column, 0% to 10% ethyl acetate/hexane gradient over 30 minutes
Duration
30 min

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C=C)OC1=C(C(=CC=C1)[N+](=O)[O-])Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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